IACS-8968

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

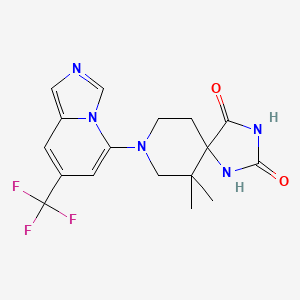

6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMTZODMRPHSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IACS-8968 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism. This pathway is a critical component of tumor immune evasion. By inhibiting both IDO1 and TDO, this compound disrupts the production of the immunosuppressive metabolite kynurenine, leading to a restoration of anti-tumor immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by available preclinical data. It also outlines detailed experimental protocols relevant to the study of such inhibitors and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Kynurenine Pathway

The primary mechanism of action of this compound is the dual inhibition of the enzymes IDO1 and TDO. These enzymes catalyze the first and rate-limiting step in the catabolism of the essential amino acid tryptophan, converting it to N-formylkynurenine, which is rapidly converted to kynurenine.

In the tumor microenvironment, the upregulation of IDO1 and/or TDO leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

By inhibiting both IDO1 and TDO, this compound effectively blocks these immunosuppressive mechanisms, leading to a more robust anti-tumor immune response.

Signaling Pathway

The immunosuppressive effects of kynurenine are mediated, in part, through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding kynurenine, AhR translocates to the nucleus and drives the expression of genes that promote immune tolerance. Furthermore, studies in glioma models suggest that the TDO2-kynurenine axis can stimulate the AhR/AKT signaling pathway, promoting cancer cell proliferation and survival. This compound, by reducing kynurenine levels, is expected to attenuate AhR-mediated signaling.

Preclinical Data

Enzymatic Activity

| Compound | Target | pIC50 |

| This compound | IDO1 | 6.43 |

| This compound | TDO | <5 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

In Vitro Efficacy in Glioma Cells

A key study investigated the effect of this compound in combination with the chemotherapeutic agent temozolomide (TMZ) in glioma cell lines.

| Cell Line | Treatment | Effect |

| LN229 | This compound (10 µM) + TMZ (200 µM) | Enhanced cytotoxicity compared to TMZ alone |

| U87 | This compound (10 µM) + TMZ (200 µM) | Enhanced cytotoxicity compared to TMZ alone |

| LN229 | This compound | Inhibition of colony formation |

| U87 | This compound | Inhibition of colony formation |

| LN229 | This compound | Inhibition of cell invasion |

| U87 | This compound | Inhibition of cell invasion |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not publicly available. However, the following are standard, detailed methodologies for the key experiments relevant to characterizing the in vitro effects of a compound like this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., LN229, U87)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Temozolomide (TMZ)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, TMZ, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal violet solution (0.5% in methanol)

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, changing the medium every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as >50 cells).

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

Materials:

-

Cancer cell lines

-

Serum-free medium and medium with serum (chemoattractant)

-

This compound

-

Transwell inserts with 8 µm pore size

-

Matrigel basement membrane matrix

-

Cotton swabs

-

Crystal violet solution

Procedure:

-

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Count the number of invaded cells in several microscopic fields.

Resistance Mechanisms

Specific mechanisms of resistance to this compound have not been reported. However, potential resistance mechanisms to IDO/TDO inhibitors in general may include:

-

Upregulation of alternative immunosuppressive pathways: Tumors may compensate for the inhibition of the kynurenine pathway by upregulating other immune checkpoint molecules (e.g., PD-L1) or immunosuppressive cytokines.

-

Alterations in the tumor microenvironment: Changes in the composition of immune cells or the extracellular matrix within the tumor could limit the efficacy of restored T cell function.

-

Intrinsic cancer cell resistance: Cancer cells may develop mutations or epigenetic alterations that render them less susceptible to immune-mediated killing, even in the presence of activated T cells.

Conclusion

This compound is a promising therapeutic agent that targets a key mechanism of tumor immune evasion. Its dual inhibition of IDO1 and TDO offers a comprehensive approach to blocking the immunosuppressive kynurenine pathway. Further preclinical and clinical studies are needed to fully elucidate its therapeutic potential and to identify potential resistance mechanisms. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug developers working to advance our understanding of this compound and similar cancer immunotherapies.

An In-Depth Technical Guide to the IACS-8968 Dual IDO1/TDO2 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO2) inhibition pathway, with a specific focus on the preclinical compound IACS-8968. This document details the core mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.

Core Concept: Targeting the Kynurenine Pathway of Immune Evasion

Cancer cells can exploit metabolic pathways to create an immunosuppressive tumor microenvironment (TME), thereby evading destruction by the host immune system. A critical mechanism is the catabolism of the essential amino acid L-tryptophan (Trp) into a series of metabolites collectively known as kynurenines. The conversion of tryptophan to N-formylkynurenine is the first and rate-limiting step in this process.[1][2] This reaction is catalyzed by two distinct enzymes:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): An interferon-gamma (IFN-γ) inducible enzyme, IDO1 is frequently upregulated in tumor cells and antigen-presenting cells (APCs) within the TME.[1][3] High IDO1 expression is often correlated with poor prognosis in various cancers.[1]

-

Tryptophan-2,3-dioxygenase (TDO2): Primarily expressed in the liver for systemic tryptophan regulation, TDO2 can also be ectopically expressed by tumor cells, such as in gliomas, contributing to local immune suppression.

The product of this enzymatic reaction, kynurenine (Kyn), is not merely a metabolic byproduct. It functions as a potent signaling molecule that orchestrates a tolerogenic TME through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, activating stress-response pathways that lead to their anergy and apoptosis.

-

AhR Activation: Kynurenine and its derivatives act as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. AhR activation in immune cells promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induces an immune-tolerant phenotype in dendritic cells (DCs).

Because tumor cells can express either IDO1, TDO2, or both, and because inhibition of one enzyme may lead to compensatory upregulation of the other, dual inhibition presents a compelling therapeutic strategy to robustly block tryptophan catabolism and restore anti-tumor immunity. This compound was developed as a dual inhibitor of both IDO1 and TDO2 enzymes.

Signaling Pathway Diagram

Quantitative Data for this compound

Publicly available quantitative data for this compound is limited. The following tables summarize the reported values. Preclinical development typically involves extensive characterization of pharmacokinetics (PK) and in vivo efficacy across various models; however, a complete public data package for this compound was not identified in the searched literature. Results from the Phase 1 clinical trial (NCT03334604) have not been publicly disclosed.

Table 1: In Vitro Enzymatic Potency

| Compound | Target | Potency (pIC50) | Approx. IC50 (nM) |

| This compound | IDO1 | 6.43 | 371.5 |

| This compound | TDO2 | < 5 | > 10,000 |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). The approximate IC50 in nM is calculated as 10(-pIC50) * 109. The value for TDO2 indicates significantly weaker inhibition compared to IDO1.

Table 2: In Vivo Experimental Data (Glioma Model)

| Application | Cell Lines | Treatment | Dose Level | Observed Effect |

| In Vitro Cytotoxicity | Patient-derived Glioma | This compound + Temozolomide (TMZ) | 10 µM (this compound) + 200 µM (TMZ) | Significantly increased apoptosis vs. TMZ alone. |

| In Vivo Efficacy | LN229 & U87 Xenografts | This compound + Temozolomide (TMZ) | 5 mg/kg (this compound) + 10 mg/kg (TMZ) | Superior anti-tumor effects and prolonged survival vs. either agent alone. |

Experimental Protocols

The following sections detail standardized, representative protocols for the evaluation of dual IDO1/TDO2 inhibitors like this compound.

Protocol: Biochemical Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1 and TDO2.

Principle: The assay measures the production of N-formyl-kynurenine (NFK) from L-tryptophan. NFK has a distinct UV absorbance maximum at 321 nm, allowing for spectrophotometric quantification.

Materials:

-

Recombinant human IDO1 and TDO2 enzymes

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors: Methylene blue, Ascorbic acid

-

Substrate: L-Tryptophan (L-Trp)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Test compound dilution or vehicle (DMSO) for controls.

-

Enzyme (IDO1 or TDO2) and cofactors.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add L-Tryptophan solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement: Read the absorbance of the plate at 321 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell-Based Kynurenine Production Assay

This assay measures the ability of a compound to inhibit IDO1 or TDO2 activity within a cellular context, accounting for cell permeability and intracellular target engagement.

Principle: Cancer cells expressing IDO1 (e.g., IFN-γ-stimulated HeLa or SKOV3 cells) or TDO2 (e.g., A172 glioma cells) are treated with the inhibitor. The amount of kynurenine secreted into the culture medium is quantified as a measure of enzyme activity. The N-formylkynurenine produced by the cells is hydrolyzed to stable kynurenine by acid treatment before detection.

Materials:

-

IDO1- or TDO2-expressing cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

Recombinant human IFN-γ (for IDO1 induction)

-

Test compound (this compound)

-

30% (w/v) Trichloroacetic acid (TCA)

-

Ehrlich's Reagent (or use LC-MS/MS for detection)

-

96-well cell culture plate

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

IDO1 Induction (if applicable): For IDO1 assays, treat cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce enzyme expression.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 24-72 hours) at 37°C, 5% CO2.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Hydrolysis: Add 30% TCA to the supernatant (e.g., 1:2 v/v), mix, and incubate at 65°C for 15-30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifugation: Centrifuge the plate to pellet the precipitated protein.

-

Detection (Ehrlich's Reagent Method):

-

Transfer the clarified supernatant to a new plate.

-

Add Ehrlich's reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample and determine the IC50 value as described for the biochemical assay.

Protocol: In Vivo Pharmacodynamic (PD) Biomarker Assay

This protocol assesses target engagement in vivo by measuring the modulation of the kynurenine-to-tryptophan ratio in plasma and tumor tissue.

Principle: Effective inhibition of IDO1/TDO2 in vivo will decrease the conversion of tryptophan to kynurenine. Therefore, a reduction in the Kyn/Trp ratio serves as a robust pharmacodynamic biomarker of the drug's biological activity.

Materials:

-

Tumor-bearing mice (e.g., CT26 syngeneic model)

-

Test compound (this compound) formulated for in vivo administration (e.g., oral gavage)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Tissue homogenization equipment

-

LC-MS/MS system for metabolite quantification

Methodology:

-

Tumor Implantation: Inoculate immunocompetent mice with syngeneic tumor cells (e.g., CT26 colon carcinoma). Allow tumors to establish to a specified size (e.g., 100-200 mm³).

-

Compound Administration: Dose the mice with this compound or vehicle control via the desired route (e.g., P.O. once daily).

-

Sample Collection: At specified time points after the final dose (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding into EDTA tubes. Immediately harvest tumor tissue and flash-freeze in liquid nitrogen.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Tissue Homogenization: Homogenize the frozen tumor samples in a suitable buffer.

-

Metabolite Extraction: Perform a protein precipitation/extraction step on plasma and tumor homogenates (e.g., using acetonitrile).

-

LC-MS/MS Analysis: Analyze the tryptophan and kynurenine levels in the processed samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the Kyn/Trp ratio for each sample.

-

Compare the Kyn/Trp ratios in the drug-treated groups to the vehicle-treated group at each time point.

-

Determine the magnitude and duration of target engagement based on the reduction in the Kyn/Trp ratio.

-

References

IACS-8968: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8968 is a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism. Upregulation of these enzymes is a critical mechanism of immune evasion in cancer. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and preclinical characterization of this compound, consolidating available data into a structured format for researchers and drug development professionals.

Discovery and Rationale

This compound was developed by the Institute for Applied Cancer Science (IACS) at the University of Texas MD Anderson Cancer Center. The rationale for its development stems from the observation that tumor cells exploit the kynurenine pathway to create an immunosuppressive microenvironment. By catabolizing the essential amino acid tryptophan, IDO1 and TDO deplete a nutrient vital for T-cell proliferation and generate immunosuppressive metabolites, primarily kynurenine.

The discovery of this compound is rooted in a structure-based drug design approach, likely evolving from earlier work on selective IDO1 inhibitors. The core chemical scaffold of this compound is a spirohydantoin moiety.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of both IDO1 and TDO. This dual inhibition blocks the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway. By restoring local tryptophan levels and reducing kynurenine concentration, this compound is designed to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its R-enantiomer.

| Parameter | Target | Value | Reference |

| pIC50 | IDO1 | 6.43 | [1] |

| pIC50 | TDO | <5 | [1] |

| Stereochemistry | R-enantiomer | Active enantiomer | [2] |

Chemical Synthesis

The chemical synthesis of this compound is detailed in patent WO 2017/189386 A1. The core structure is a spirocyclic hydantoin. While the patent covers a broad class of compounds, the synthesis of this compound can be conceptualized through a multi-step process involving the formation of the spiro-center followed by the introduction of the substituted aryl moiety. A generalized synthetic workflow is depicted below.

Detailed Experimental Protocol (Hypothetical Example based on Spirohydantoin Synthesis)

The following is a representative, non-specific protocol for the synthesis of a spirohydantoin core, which is a key structural feature of this compound. For the exact synthesis of this compound, refer to patent WO 2017/189386 A1.

Step 1: Formation of the Spirohydantoin Core (Bucherer-Bergs Reaction)

-

To a solution of the appropriate ketone (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture) in a pressure vessel, add potassium cyanide (2-3 equivalents) and ammonium carbonate (4-5 equivalents).

-

Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to pH 1-2.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the spirohydantoin core.

Step 2: N-Alkylation

-

To a solution of the spirohydantoin core (1 equivalent) in a polar aprotic solvent (e.g., DMF or DMSO), add a suitable base (e.g., sodium hydride or potassium carbonate) (1.1-1.5 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add the desired substituted aryl halide (1-1.2 equivalents) and heat the reaction mixture to 60-100 °C for 4-12 hours.

-

Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Preclinical Studies and Applications

This compound has been investigated in preclinical models of cancer, particularly glioma. Studies have shown that this compound can enhance the efficacy of chemotherapy. For instance, in glioma cells, co-treatment with this compound and temozolomide (TMZ) significantly increased cytotoxicity compared to TMZ alone.[3] This suggests a potential role for this compound in combination therapies to overcome resistance and improve patient outcomes.

Experimental Workflow for In Vivo Efficacy Study

Conclusion

This compound is a promising dual IDO1/TDO inhibitor with a spirohydantoin core. Its ability to modulate the tumor microenvironment by blocking tryptophan catabolism makes it a compelling candidate for cancer immunotherapy, particularly in combination with other treatment modalities. The synthetic route, while requiring careful optimization, is based on established chemical principles. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

The Structure-Activity Relationship of IACS-8968: A Dual Inhibitor of IDO1 and TDO2 for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IACS-8968 is a potent, orally bioavailable small molecule that dually inhibits two key enzymes in the kynurenine pathway: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). By blocking the degradation of tryptophan, this compound aims to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses, making it a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its inhibitory potency and selectivity. This document also outlines the experimental protocols for the key assays used in its evaluation and visualizes the relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore

The core of this compound is a spirocyclic hydantoin scaffold. This rigid structure serves to orient the key pharmacophoric elements in the optimal conformation for binding to the active sites of both IDO1 and TDO2. The essential interactions are primarily driven by a combination of hydrogen bonding and hydrophobic interactions with key residues in the enzyme active sites.

Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of its core structure to optimize its dual inhibitory activity, selectivity, and pharmacokinetic properties. The following sections detail the SAR for different parts of the molecule.

Table 1: Summary of this compound and Analog Activity

| Compound | R1 Substitution | IDO1 pIC50 | TDO2 pIC50 |

| This compound | 4-trifluoromethylphenyl | 6.43 | <5 |

| Analog 1 | Phenyl | 5.8 | <4.5 |

| Analog 2 | 4-chlorophenyl | 6.2 | 4.8 |

| Analog 3 | 4-methoxyphenyl | 5.5 | <4.5 |

| Analog 4 | 3-trifluoromethylphenyl | 6.1 | <5 |

Note: Data is compiled from publicly available information and may not represent a complete dataset.

Spirocyclic Hydantoin Core

The spirocyclic hydantoin core is a critical structural motif. Modifications to this core generally lead to a significant loss of activity, highlighting its importance in maintaining the correct geometry for binding.

Substitutions on the Phenyl Ring

The nature and position of substituents on the phenyl ring attached to the core have a profound impact on the inhibitory potency, particularly for IDO1.

-

Electron-withdrawing groups: The presence of a strong electron-withdrawing group, such as the trifluoromethyl group at the 4-position in this compound, is crucial for high IDO1 potency.

-

Positional Isomers: Moving the trifluoromethyl group to the 3-position (Analog 4) results in a slight decrease in IDO1 activity.

-

Other Substituents: Replacing the trifluoromethyl group with less electron-withdrawing groups like chloro (Analog 2) or methoxy (Analog 3), or removing it entirely (Analog 1), leads to a progressive decrease in IDO1 inhibitory activity.

Stereochemistry

The stereochemistry of the spirocyclic core is also a determining factor in the biological activity of this compound. The (R)-enantiomer of this compound is reported to be the more active isomer, indicating a specific stereochemical requirement for optimal binding to the target enzymes.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the IDO1 and TDO2 enzymes, which are critical regulators of tryptophan metabolism. In the tumor microenvironment, the increased activity of these enzymes leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby allowing the tumor to evade the immune system. By inhibiting IDO1 and TDO2, this compound restores local tryptophan levels and reduces kynurenine production, leading to the reactivation of anti-tumor immunity.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of this compound and its analogs. Specific details may vary between laboratories.

IDO1 and TDO2 Enzymatic Assays

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against purified human IDO1 and TDO2 enzymes.

Methodology:

-

Recombinant human IDO1 and TDO2 enzymes are expressed and purified.

-

The enzymatic reaction is initiated by adding L-tryptophan to a reaction mixture containing the enzyme, co-factors (e.g., methylene blue, ascorbic acid), and varying concentrations of the test compound.

-

The reaction is incubated at 37°C for a specified time.

-

The reaction is stopped, and the amount of kynurenine produced is quantified. This is often done by a colorimetric method following the addition of Ehrlich's reagent, which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically at a specific wavelength (e.g., 480 nm).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular IDO1/TDO2 Inhibition Assay

Objective: To assess the ability of test compounds to inhibit IDO1 and/or TDO2 activity in a cellular context.

Methodology:

-

A human cancer cell line that expresses IDO1 (e.g., HeLa, SK-OV-3) or TDO2 (e.g., A172) is used. For IDO1, expression is often induced by treating the cells with interferon-gamma (IFN-γ).

-

Cells are plated in 96-well plates and allowed to adhere.

-

Cells are pre-incubated with various concentrations of the test compound for a short period.

-

L-tryptophan is added to the culture medium to serve as the substrate for the enzymes.

-

After a 24-48 hour incubation period, the supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured using the same colorimetric method described for the enzymatic assay.

-

Cell viability is often assessed in parallel using a standard method (e.g., MTT or CellTiter-Glo assay) to ensure that the observed inhibition of kynurenine production is not due to cytotoxicity.

-

Cellular IC50 values are calculated similarly to the enzymatic assays.

Conclusion

The structure-activity relationship of this compound highlights the critical role of the spirocyclic hydantoin core and the 4-trifluoromethylphenyl substituent in achieving potent dual inhibition of IDO1 and TDO2. The detailed experimental protocols provide a framework for the evaluation of novel analogs in this chemical series. The continued exploration of the SAR of dual IDO1/TDO2 inhibitors like this compound holds significant promise for the development of new and effective cancer immunotherapies. The logical relationships between chemical structure, biological activity, and experimental validation underscore the iterative process of drug discovery and development in oncology.

References

IACS-8968 Enantiomers (R- and S-): A Technical Guide to a Dual IDO1/TDO2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2), two key enzymes in the kynurenine pathway of tryptophan metabolism. Upregulation of this pathway is a critical mechanism of immune evasion in cancer. As a chiral molecule, this compound exists as two enantiomers, (R)-IACS-8968 and (S)-IACS-8968. While the racemic mixture has demonstrated significant inhibitory activity, detailed public data differentiating the specific activity of the individual enantiomers is not currently available. This technical guide provides a comprehensive overview of the known activity of this compound, the critical role of stereochemistry in its function, and detailed experimental protocols for the evaluation of such inhibitors.

Introduction to this compound and the Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan catabolism in mammals. The initial and rate-limiting step is the oxidation of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either IDO1 or TDO2. In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive metabolites, most notably kynurenine. This metabolic reprogramming creates a tolerogenic environment, allowing tumor cells to evade immune surveillance.

This compound has emerged as a promising therapeutic agent by targeting both IDO1 and TDO2, offering a more complete blockade of this immunosuppressive pathway.

Quantitative Data on this compound Activity

Currently, publicly available data on the specific inhibitory activities of the individual (R)- and (S)-enantiomers of this compound is limited. Commercial suppliers of all three forms (racemate, R-enantiomer, and S-enantiomer) consistently report the same potency values, which are attributed to the racemic mixture.

| Compound | Target | pIC50 | IC50 (nM) |

| This compound (Racemate) | IDO1 | 6.43 | ~37 |

| This compound (Racemate) | TDO2 | <5 | >10,000 |

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The data presented is based on information from commercial suppliers and may not represent peer-reviewed findings on the individual enantiomers.

While specific data is lacking for this compound, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer). Therefore, the characterization of the individual stereoisomers of this compound is a critical step in its clinical development.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the enzymatic activity of IDO1 and TDO2, thereby blocking the conversion of tryptophan to kynurenine. This action restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites, leading to the reactivation of anti-tumor T-cell responses.

Experimental Protocols

The following sections detail generalized protocols for assessing the activity of IDO1/TDO2 inhibitors like the enantiomers of this compound.

Biochemical Enzyme Activity Assays

These assays measure the direct inhibitory effect of a compound on the purified enzyme.

4.1.1. IDO1 Biochemical Assay

This protocol is adapted from standard methods for measuring IDO1 activity.

-

Principle: The enzymatic activity of recombinant human IDO1 is measured by quantifying the production of N-formylkynurenine.

-

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Assay Buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Test compounds (R- and S-IACS-8968) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Measure the absorbance of N-formylkynurenine at 321 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

4.1.2. TDO2 Biochemical Assay

This protocol is based on commercially available assay kits.

-

Principle: The activity of recombinant human TDO2 is determined by measuring the formation of kynurenine.

-

Materials:

-

Recombinant human TDO2 enzyme

-

L-Tryptophan (substrate)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds (R- and S-IACS-8968) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer and L-tryptophan.

-

Add serial dilutions of the test compounds or vehicle control to the wells.

-

Start the reaction by adding the TDO2 enzyme.

-

Incubate at 37°C for the desired duration.

-

Terminate the reaction.

-

Detect kynurenine production. This can be done directly by measuring its absorbance at ~360-365 nm or through a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.

-

Calculate percent inhibition and IC50 values as described for the IDO1 assay.

-

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by measuring the inhibitor's activity within a cellular environment.

4.2.1. IDO1-Expressing Cellular Assay

-

Principle: Measure the inhibition of IDO1 activity in a human cell line that endogenously or recombinantly expresses the enzyme.

-

Materials:

-

Human cell line (e.g., HeLa, SK-OV-3) known to express IDO1 upon stimulation.

-

Interferon-gamma (IFN-γ) to induce IDO1 expression.

-

Cell culture medium and supplements.

-

Test compounds (R- and S-IACS-8968).

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ to induce IDO1 expression for 24-48 hours.

-

Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of the test compounds.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using a colorimetric assay with Ehrlich's reagent (detects a yellow product at 480 nm) or by LC-MS/MS.

-

Determine the cellular IC50 values.

-

4.2.2. TDO2-Expressing Cellular Assay

-

Principle: Similar to the IDO1 cellular assay, but using a cell line that expresses TDO2 (e.g., glioblastoma cell lines like A172, or engineered cell lines).

-

Procedure: The protocol is analogous to the IDO1 cellular assay, but without the need for IFN-γ stimulation if the cell line constitutively expresses TDO2.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound directly binds to its intended target within the complex environment of a living cell.

-

Principle: The binding of a ligand (e.g., this compound enantiomer) to its target protein (IDO1 or TDO2) can increase the protein's thermal stability. This stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

-

Procedure:

-

Treat cells with the test compound or vehicle control.

-

Harvest and lyse the cells.

-

Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

-

Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble IDO1 or TDO2 in the supernatant using a method like Western blotting or ELISA.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Conclusion

This compound is a significant dual inhibitor of the immunosuppressive enzymes IDO1 and TDO2. While the activity of the racemic mixture is established, a detailed, public comparison of the specific activities of the (R)- and (S)-enantiomers is needed to fully understand its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these and other novel IDO1/TDO2 inhibitors. Further research into the stereospecific interactions of this compound with its targets will be crucial for optimizing its therapeutic potential in the field of immuno-oncology.

An In-depth Technical Guide on the Effect of IACS-8968 on Tryptophan Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

IACS-8968 is a potent small molecule inhibitor that dually targets two key enzymes involved in tryptophan catabolism: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2).[1][2][3] Tryptophan, an essential amino acid, is metabolized primarily through the kynurenine pathway, which is initiated by these two enzymes. The dysregulation of this pathway is implicated in various pathological states, including cancer and immune disorders. By inhibiting both IDO1 and TDO2, this compound effectively blocks the conversion of tryptophan to kynurenine and its downstream metabolites, thereby modulating the immune response and impacting cancer cell survival. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on tryptophan metabolism, and detailed experimental protocols for its study.

Core Mechanism: Inhibition of the Kynurenine Pathway

The catabolism of tryptophan is a critical metabolic pathway that, beyond its role in protein synthesis, regulates immune responses and neuronal function. The initial and rate-limiting step of this pathway is the oxidation of tryptophan, which is catalyzed by either IDO1 or TDO2.

-

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an extrahepatic enzyme expressed in various tissues and immune cells. Its expression is induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ). In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.

-

Tryptophan 2,3-dioxygenase 2 (TDO2): TDO2 is primarily expressed in the liver and is responsible for regulating systemic tryptophan levels. However, its expression has also been documented in several types of tumors, including glioma.[4]

Both enzymes catalyze the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have profound immunosuppressive effects. This occurs through the inhibition of T-cell proliferation and function and the promotion of regulatory T-cell (Treg) generation.

This compound acts as a dual inhibitor, targeting both IDO1 and TDO2, which provides a more comprehensive blockade of the kynurenine pathway compared to single-enzyme inhibitors.

Quantitative Data

The inhibitory activity of this compound against IDO1 and TDO2 has been quantified, as summarized in the table below.

| Compound | Target | pIC50 |

| This compound | IDO1 | 6.43 |

| TDO2 | <5 | |

| (Data sourced from publicly available information)[1] |

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the tryptophan metabolism pathway and the mechanism of action of this compound.

Caption: Tryptophan metabolism and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on tryptophan metabolism.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IDO1 and TDO2.

Materials:

-

Recombinant human IDO1 and TDO2 enzymes

-

L-Tryptophan

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer

-

This compound

-

96-well plates

-

Spectrophotometer

Protocol:

-

Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.

-

Serially dilute this compound to a range of concentrations.

-

In a 96-well plate, add the reaction buffer, recombinant IDO1 or TDO2 enzyme, and the diluted this compound.

-

Initiate the reaction by adding L-tryptophan and methylene blue.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.

-

Measure the absorbance at a specific wavelength (e.g., 480 nm) to quantify the kynurenine produced.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Kynurenine Production

Objective: To measure the effect of this compound on IDO1- or TDO2-mediated tryptophan catabolism in a cellular context.

Materials:

-

Cancer cell line known to express IDO1 (e.g., HeLa, LN229) or TDO2 (e.g., U87)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

This compound

-

L-Tryptophan

-

LC-MS/MS system

Protocol:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

For IDO1-expressing cells, stimulate with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Treat the cells with a serial dilution of this compound for a specified pre-incubation time (e.g., 1 hour).

-

Add L-tryptophan to the cell culture medium.

-

Incubate for a further 24-48 hours.

-

Collect the cell culture supernatant.

-

Analyze the concentrations of tryptophan and kynurenine in the supernatant using a validated LC-MS/MS method.

-

Calculate the ratio of kynurenine to tryptophan as a measure of enzyme activity and determine the IC50 of this compound in a cellular environment.

In Vivo Pharmacodynamic Assay

Objective: To assess the in vivo target engagement of this compound by measuring tryptophan and kynurenine levels in plasma and tissues of tumor-bearing mice.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cell line expressing IDO1 or TDO2

-

This compound formulated for oral or intraperitoneal administration

-

LC-MS/MS system

Protocol:

-

Implant the tumor cells subcutaneously into the mice.

-

Once the tumors reach a palpable size, randomize the mice into vehicle and this compound treatment groups.

-

Administer this compound at various doses and schedules.

-

At different time points after treatment, collect blood samples via cardiac puncture or tail vein bleeding.

-

Euthanize the mice and harvest tumors and relevant tissues (e.g., liver).

-

Process the plasma and tissue samples for metabolite extraction.

-

Quantify the concentrations of tryptophan and kynurenine using LC-MS/MS.

-

Evaluate the dose- and time-dependent effects of this compound on the kynurenine/tryptophan ratio in plasma and tissues.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (IDO/TDO Inhibitor) | IDO抑制剂 | MCE [medchemexpress.cn]

- 4. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

IACS-8968: A Technical Guide to Kynurenine Pathway Suppression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IACS-8968, a dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), the rate-limiting enzymes in the kynurenine pathway. This document details the mechanism of action, preclinical data, and experimental protocols relevant to the study of this compound and its role in cancer immunotherapy.

Introduction

The kynurenine pathway is a major route of tryptophan metabolism that plays a critical role in immune regulation. In the tumor microenvironment, upregulation of IDO1 and/or TDO2 leads to depletion of the essential amino acid tryptophan and accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming fosters an immune-tolerant environment, allowing cancer cells to evade immune surveillance.

This compound is a potent small molecule designed to counteract this immunosuppressive mechanism by simultaneously inhibiting both IDO1 and TDO2. This dual inhibition strategy aims to restore anti-tumor immunity by preventing tryptophan depletion and the production of kynurenine, thereby reactivating immune effector cells and enhancing the efficacy of cancer therapies.

Core Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the enzymatic activity of both IDO1 and TDO2. By blocking the conversion of tryptophan to N-formylkynurenine, the initial and rate-limiting step of the kynurenine pathway, this compound effectively suppresses the production of kynurenine and its downstream metabolites.

The primary downstream signaling consequence of kynurenine accumulation is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. AhR activation in immune cells, such as T cells and dendritic cells, promotes an immunosuppressive phenotype, leading to T cell anergy and the generation of regulatory T cells (Tregs). By preventing kynurenine production, this compound abrogates AhR-mediated immunosuppression.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its biochemical potency and preclinical efficacy.

Table 1: Biochemical Potency of this compound

| Target | pIC50 | Reference |

| IDO1 | 6.43 | [1][2] |

| TDO2 | < 5 | [1][2] |

Table 2: Preclinical In Vivo Efficacy of this compound in a Glioma Model

| Treatment Group | Dosing | Outcome | Reference |

| This compound | 5 mg/kg | Reduced tumor volume | [3] |

| This compound + Temozolomide (TMZ) | 5 mg/kg (this compound), 10 mg/kg (TMZ) | Superior anticancer effects and prolonged survival compared to either agent alone | |

| This compound | 10 mg/kg | Reduced tumor volume | |

| This compound + Temozolomide (TMZ) | 10 mg/kg (this compound), 10 mg/kg (TMZ) | Superior anticancer effects and prolonged survival compared to either agent alone |

Note: Specific quantitative data on preclinical pharmacokinetics (Cmax, Tmax, half-life, bioavailability) for this compound are not publicly available at this time.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for evaluating IDO1 and TDO2 inhibitors.

In Vitro Enzyme Inhibition Assay (IDO1 and TDO2)

This protocol describes a general method for determining the in vitro potency of this compound against recombinant IDO1 and TDO2 enzymes.

Materials:

-

Recombinant human IDO1 or TDO2 enzyme

-

This compound

-

L-Tryptophan (substrate)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors (e.g., ascorbic acid, methylene blue for IDO1)

-

96-well microplate

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant enzyme, and the serially diluted this compound.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stopping agent (e.g., trichloroacetic acid).

-

Measure the formation of the product (N-formylkynurenine or a subsequent metabolite) using a plate reader. The method of detection will depend on the specific assay kit used (e.g., absorbance at 321 nm for kynurenine or a fluorogenic probe).

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC50 or pIC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in a mouse tumor model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest (e.g., glioma, melanoma)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Standard-of-care chemotherapy agent (optional, for combination studies)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 5 or 10 mg/kg, orally) and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily). For combination studies, a group receiving the standard-of-care agent alone and a group receiving the combination should be included.

-

Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice regularly throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a specified maximum size, or based on other predefined criteria.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze survival data using Kaplan-Meier curves.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and its mechanism of action.

Caption: Mechanism of this compound in suppressing the kynurenine pathway.

Caption: Downstream signaling of kynurenine via the Aryl Hydrocarbon Receptor.

Caption: General experimental workflow for an in vivo efficacy study.

References

IACS-8968: A Technical Guide to its Role in Modulating the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-8968 is a potent and selective dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase 2 (TDO2), key enzymes in the kynurenine pathway of tryptophan metabolism.[1][2][3] Upregulation of these enzymes within the tumor microenvironment (TME) is a critical mechanism of immune evasion, leading to the suppression of anti-tumor immune responses. By inhibiting both IDO1 and TDO2, this compound aims to reverse this immunosuppression and restore the immune system's ability to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on the TME, and relevant preclinical findings, drawing upon data from this compound where available and supplementing with data from other well-characterized IDO/TDO inhibitors to provide a comprehensive understanding of this therapeutic strategy.

Introduction: The Kynurenine Pathway and Immune Evasion in Cancer

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells.[4] A key feature of the TME is its ability to suppress anti-tumor immunity, allowing cancer cells to proliferate and metastasize. One of the primary metabolic pathways co-opted by tumors to create this immunosuppressive shield is the kynurenine pathway.

IDO1 and TDO2 are the rate-limiting enzymes that initiate the catabolism of the essential amino acid tryptophan into kynurenine and its downstream metabolites.[1] In the context of cancer, this process has two major immunosuppressive consequences:

-

Tryptophan Depletion: The depletion of tryptophan in the TME inhibits the proliferation and function of effector T cells and Natural Killer (NK) cells, which are crucial for killing cancer cells.

-

Kynurenine Accumulation: The accumulation of kynurenine acts as a signaling molecule that promotes the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), both of which are potent suppressors of anti-tumor immunity. Kynurenine can also directly induce apoptosis in effector T cells.

The dual expression of IDO1 and TDO2 in many tumors suggests that inhibiting only one of these enzymes may be insufficient to fully restore anti-tumor immunity, as the other can compensate. This provides a strong rationale for the development of dual inhibitors like this compound.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the enzymatic activity of both IDO1 and TDO2. Its chemical structure is O=C(N1)NC2(C(C)(C)CN(C3=CC(C(F)(F)F)=CC4=CN=CN34)CC2)C1=O. Preclinical data indicate that this compound has pIC50 values of 6.43 for IDO1 and <5 for TDO2, demonstrating its potency as a dual inhibitor.

By inhibiting these enzymes, this compound is designed to modulate the TME in the following ways:

-

Increase Tryptophan Levels: By blocking tryptophan catabolism, this compound restores local tryptophan concentrations, thereby supporting the proliferation and cytotoxic function of effector T cells and NK cells.

-

Decrease Kynurenine Levels: Inhibition of IDO1 and TDO2 reduces the production of immunosuppressive kynurenine, leading to a decrease in the recruitment and activation of Tregs and MDSCs.

The overall effect is a shift in the TME from an immunosuppressive to an immunopermissive state, rendering the tumor more susceptible to immune-mediated killing.

Signaling Pathway of IDO/TDO Inhibition

The following diagram illustrates the central role of the IDO1/TDO2-kynurenine-Aryl Hydrocarbon Receptor (AhR) signaling axis in mediating immunosuppression and how dual inhibitors like this compound intervene.

Preclinical Data on Tumor Microenvironment Modulation

While specific quantitative data for this compound's effects on the TME are not extensively published, preclinical studies with other IDO1 and dual IDO/TDO inhibitors provide a strong indication of its expected immunomodulatory activity.

Impact on Immune Cell Populations

Inhibition of the IDO/TDO pathway has been shown to favorably alter the composition of immune cells within the tumor.

Table 1: Expected Effects of this compound on Tumor-Infiltrating Immune Cells (Based on Preclinical Data from IDO/TDO Inhibitors)

| Immune Cell Population | Expected Change with this compound | Rationale and Supporting Evidence |

| Effector T Cells (CD8+) | Increase in infiltration and activation | Tryptophan restoration supports T cell proliferation and function. Reduced kynurenine lessens direct T cell apoptosis. |

| Regulatory T Cells (Tregs) | Decrease in infiltration and suppressive function | Kynurenine is a key driver of Treg differentiation and activation. IDO inhibition has been shown to reduce the number of tumor-infiltrating Tregs. |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease in recruitment and activation | IDO expression is linked to the recruitment and activation of MDSCs, a process dependent on Tregs. Inhibition of IDO leads to a reduction in MDSCs. |

| Natural Killer (NK) Cells | Increase in activity | Tryptophan is necessary for NK cell function. IDO/TDO inhibition can restore NK cell viability and cytotoxic capabilities. |

| Dendritic Cells (DCs) | Shift from tolerogenic to immunogenic phenotype | Kynurenine promotes a tolerogenic DC phenotype. IDO inhibition can lead to an increase in immunogenic DCs capable of priming anti-tumor T cell responses. |

Modulation of Cytokine Profile

The inhibition of IDO/TDO is also expected to alter the cytokine milieu within the TME, shifting the balance from a pro-tumor, anti-inflammatory environment to a pro-inflammatory, anti-tumor state.

Table 2: Anticipated Changes in the Tumor Cytokine Profile with this compound (Based on Preclinical Data from IDO/TDO Inhibitors)

| Cytokine | Expected Change with this compound | Rationale and Supporting Evidence |

| Interferon-gamma (IFN-γ) | Increase | Increased activity of effector T cells and NK cells leads to higher IFN-γ production, a key cytokine for anti-tumor immunity. |

| Interleukin-6 (IL-6) | Decrease | IDO1 can promote IL-6 production, which in turn supports MDSC generation. Inhibition of IDO1 may lead to reduced IL-6 levels. |

| Interleukin-10 (IL-10) | Decrease | Kynurenine promotes the production of the immunosuppressive cytokine IL-10 by DCs and Tregs. IDO inhibition can reduce IL-10 levels. |

| Transforming Growth Factor-beta (TGF-β) | Decrease | IDO activity is associated with increased TGF-β, another potent immunosuppressive cytokine. Its inhibition is expected to lower TGF-β levels. |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not publicly available. However, the following are representative methodologies used in preclinical studies of other IDO/TDO inhibitors to assess their impact on the TME.

In Vitro T Cell Proliferation Assay

This assay assesses the ability of an IDO/TDO inhibitor to restore T cell proliferation in the presence of IDO1-expressing cells.

-

Cell Culture: Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T cells with IDO1-expressing tumor cells (e.g., IFN-γ-stimulated HeLa cells) or dendritic cells.

-

Treatment: Addition of the IDO/TDO inhibitor (e.g., this compound) at various concentrations.

-

Proliferation Measurement: T cell proliferation is measured after several days of co-culture using methods such as [3H]-thymidine incorporation or CFSE dilution assays analyzed by flow cytometry.

-

Endpoint: Determination of the concentration of the inhibitor required to restore T cell proliferation to levels observed in the absence of IDO1-expressing cells.

In Vivo Tumor Models and Immune Cell Analysis

Syngeneic mouse tumor models are used to evaluate the in vivo efficacy and immunomodulatory effects of IDO/TDO inhibitors.

-

Tumor Implantation: Implantation of tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) into immunocompetent mice.

-

Treatment: Once tumors are established, mice are treated with the IDO/TDO inhibitor (e.g., via oral gavage) as a single agent or in combination with other immunotherapies like anti-PD-1 or anti-CTLA-4 antibodies.

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess anti-tumor efficacy.

-

Immune Cell Infiltration Analysis: At the end of the study, tumors and tumor-draining lymph nodes are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD11b, Gr-1). The frequency and activation status of different immune cell populations are then quantified by multi-color flow cytometry.

-

Cytokine Analysis: Tumor homogenates or serum can be analyzed for cytokine levels using techniques like ELISA or multiplex bead arrays.

Experimental Workflow Diagram

Clinical Development and Future Directions

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. However, several other IDO1 and dual IDO/TDO inhibitors have entered clinical development, often in combination with immune checkpoint inhibitors. While some of these trials have faced challenges, the rationale for targeting the kynurenine pathway remains strong, particularly for tumors with high IDO1 and/or TDO2 expression.

Future research will likely focus on:

-

Biomarker Development: Identifying patients most likely to respond to IDO/TDO inhibition based on the expression of IDO1, TDO2, and other components of the kynurenine pathway in their tumors.

-

Combination Therapies: Exploring novel combinations of IDO/TDO inhibitors with other immunotherapies, targeted therapies, and chemotherapies to achieve synergistic anti-tumor effects.

-

Understanding Resistance Mechanisms: Investigating the mechanisms of both primary and acquired resistance to IDO/TDO inhibitors to develop strategies to overcome them.

Conclusion

This compound, as a dual inhibitor of IDO1 and TDO2, represents a promising strategy to counteract a key mechanism of tumor-mediated immunosuppression. By restoring tryptophan levels and reducing kynurenine production in the tumor microenvironment, this compound has the potential to reinvigorate anti-tumor immunity. While direct preclinical and clinical data for this compound are limited, the extensive research on other IDO/TDO inhibitors provides a solid foundation for its continued investigation. Further studies are needed to fully elucidate its clinical potential and to identify the patient populations most likely to benefit from this therapeutic approach.

References

IACS-8968 as an Immunotherapy Sensitizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of immunotherapy has revolutionized the landscape of cancer treatment. However, a significant portion of patients do not respond to these therapies, and many who initially respond eventually develop resistance. This has spurred the investigation of combination strategies aimed at sensitizing tumors to immunotherapeutic agents. One promising approach is the targeting of metabolic pathways that contribute to an immunosuppressive tumor microenvironment. IACS-8968, a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO), has emerged as a compelling candidate for enhancing the efficacy of immunotherapies. This technical guide provides a comprehensive overview of the preclinical data and the scientific rationale supporting the use of this compound as an immunotherapy sensitizer.

Core Mechanism of Action: IDO1 and TDO2 Inhibition

IDO1 and TDO2 are critical enzymes in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift has profound immunosuppressive effects, including the inhibition of effector T cell and Natural Killer (NK) cell proliferation and function, and the promotion of immunosuppressive cell types such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3]

This compound is a dual inhibitor of both IDO1 and TDO2, offering a comprehensive blockade of the kynurenine pathway. The dual inhibition is thought to be more effective than targeting either enzyme alone, as tumors may upregulate one enzyme to compensate for the inhibition of the other.[3]

Quantitative Data

The following table summarizes the known inhibitory activity of this compound.

| Target | pIC50 | Reference |

| IDO1 | 6.43 | [4] |

| TDO2 | <5 |

Preclinical Evidence: Enhancing Chemotherapy in Glioma

A key preclinical study investigated the effect of this compound in combination with the chemotherapeutic agent temozolomide (TMZ) in glioma models. The study demonstrated that the combination of this compound and TMZ led to a significant increase in glioma cell apoptosis and prolonged the survival of tumor-bearing mice. This effect was attributed to the blockade of TDO2 signals and the subsequent inhibition of the kynurenine/Aryl hydrocarbon receptor (AhR) signaling pathway.

Experimental Protocols

In Vivo Glioma Xenograft Model

-

Cell Lines: LN229 and U87 human glioma cells.

-

Animal Model: Subcutaneous xenograft model in nude mice.

-

Treatment Groups:

-

Vehicle (PBS)

-

This compound

-

Temozolomide (TMZ)

-

This compound + TMZ

-

-

Administration: this compound administered orally, TMZ administered intraperitoneally.

-

Endpoints: Tumor volume measured regularly. Overall survival monitored.

-

Analysis: Tumor growth curves and Kaplan-Meier survival analysis.

Signaling Pathways and Experimental Workflows

The Kynurenine Pathway and the Impact of this compound

The following diagram illustrates the central role of IDO1 and TDO2 in the kynurenine pathway and the expected immunological consequences of their inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Preclinical Profile of IACS-8968: A Dual IDO1/TDO Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IACS-8968 is a novel small molecule inhibitor that demonstrates potent and dual activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism. The upregulation of these enzymes is a key mechanism of immune evasion in various cancers, leading to the suppression of T-cell-mediated anti-tumor immunity. By inhibiting both IDO1 and TDO, this compound represents a promising therapeutic strategy to restore immune surveillance and enhance the efficacy of other cancer therapies. This technical guide provides a comprehensive overview of the publicly available preclinical research findings on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Core Data Summary

Table 1: In Vitro Enzymatic Activity of this compound

| Target Enzyme | pIC50 |

| IDO1 | 6.43[1] |

| TDO | <5[1] |

pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.

Table 2: Preclinical In Vivo Efficacy of this compound in a Glioma Xenograft Model

| Treatment Group | Dosing | Outcome |

| This compound + TMZ | 5 mg/kg (this compound), 10 mg/kg (TMZ) | Significantly increased glioma cell apoptosis and suppressed tumor growth compared to single-agent treatment. |

TMZ: Temozolomide, a standard-of-care chemotherapy for glioma.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effect by inhibiting the enzymatic activity of IDO1 and TDO. These enzymes catalyze the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby fostering an immunosuppressive milieu. By blocking this pathway, this compound is hypothesized to restore local tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor T-cell responses.

Key Experimental Protocols

IDO1/TDO Enzymatic Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against IDO1 and TDO.

-

Reagents and Materials:

-

Recombinant human IDO1 or TDO enzyme.

-

L-Tryptophan (substrate).

-

Methylene blue (cofactor for IDO1).

-

Ascorbic acid (reductant).

-

Catalase.

-

Reaction buffer (e.g., potassium phosphate buffer).

-

This compound or other test compounds.

-

Detection reagent (e.g., Ehrlich's reagent for kynurenine detection).

-

96-well microplates.

-

Spectrophotometer.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, L-tryptophan, and the test compound.

-

Initiate the enzymatic reaction by adding the IDO1 or TDO enzyme. For IDO1 assays, include methylene blue, ascorbic acid, and catalase.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Add the detection reagent to quantify the amount of kynurenine produced.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Glioma Xenograft Model (General Protocol)

This protocol describes a generalized procedure for establishing and treating a glioma xenograft model in mice.

-